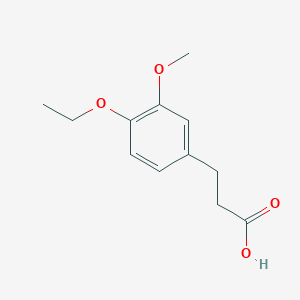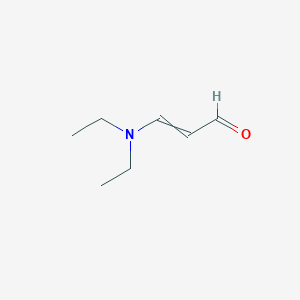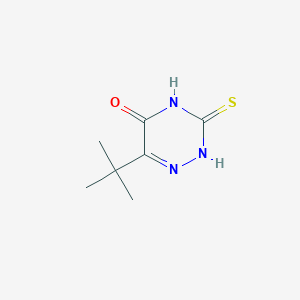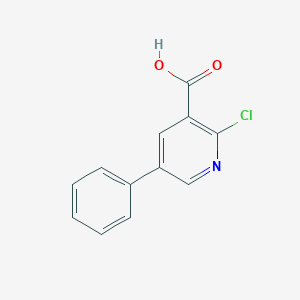
2-Chloro-5-phenylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the second position and a phenyl group at the fifth position of the nicotinic acid structure
Mechanism of Action
Target of Action
It is structurally similar to niacin (nicotinic acid), which is known to target a variety of receptors and enzymes in the body .
Mode of Action
Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . It’s plausible that 2-Chloro-5-phenylnicotinic acid may have similar interactions with its targets.
Biochemical Pathways
Niacin, a related compound, is involved in numerous biochemical pathways, including lipid metabolism and energy production .
Result of Action
Compounds like niacin have been shown to have a variety of effects at the molecular and cellular level, including modulation of lipid levels and energy metabolism .
Biochemical Analysis
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 2-Chloro-5-phenylnicotinic acid over time in laboratory settings. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-phenylnicotinic acid can be achieved through several methods. One common approach involves the chlorination of nicotinic acid derivatives. For instance, the chlorination of 2-hydroxynicotinic acid using phosphorus oxychloride (POCl3) can yield 2-chloronicotinic acid, which can then be further functionalized to introduce the phenyl group at the fifth position .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the phenyl group is coupled with 2-chloronicotinic acid in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-phenylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used for chlorination reactions.
Coupling Reagents: Palladium catalysts and boronic acid derivatives are used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are used for oxidation reactions.
Major Products Formed
Substitution Products: Amines, thiols, and other nucleophilic substitution products.
Oxidation Products: N-oxides and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
2-Chloro-5-phenylnicotinic acid has a wide range of applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory and anti-cancer agents.
Agrochemicals: The compound is used in the synthesis of herbicides and insecticides, such as diflufenican.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Chloro-5-phenylnicotinic acid can be compared with other nicotinic acid derivatives, such as:
2-Chloronicotinic Acid: Lacks the phenyl group, making it less versatile in certain applications.
5-Phenylnicotinic Acid: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
2-Morpholinonicotinic Acid: Contains a morpholine group instead of a phenyl group, leading to different biological activities.
The unique combination of the chlorine and phenyl groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-5-phenylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOKAEBXNZKDJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555883 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117449-73-7 |
Source


|
| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

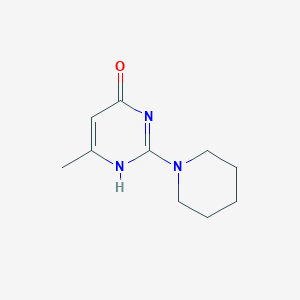
![3-Methyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B181949.png)
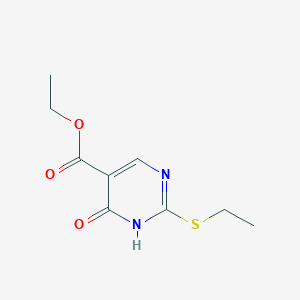
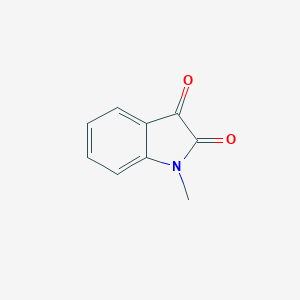
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
